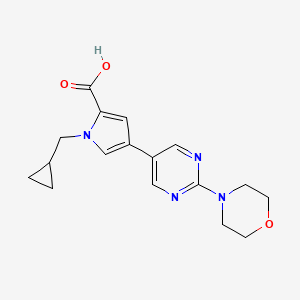
3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazol ring, and an indolizine ring system with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentyl pyrazol core This can be achieved through a cyclization reaction involving hydrazine and cyclopentanone
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyrazol ring to yield different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine or pyrazol rings are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyrazol derivatives.
Substitution: Substituted indolizine and pyrazol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism by which 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine
N-[(2R,4S,5R)-5-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl-1-propanesulfonamide
Uniqueness: 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a pyrazol and an indolizine ring system, which contributes to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-(2-cyclopentylpyrazol-3-yl)indolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(22)13-11-16(19-10-4-3-7-14(13)19)15-8-9-18-20(15)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQKJLTULGHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C3=CC(=C4N3C=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8110960.png)
![isoxazolidin-2-yl((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methanone](/img/structure/B8110961.png)
![((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone](/img/structure/B8110963.png)
![3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110968.png)
![N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8110975.png)
![3-(2-Phenyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110990.png)
![1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid](/img/structure/B8110993.png)
![3-(1-Cyclopentyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8111007.png)

![morpholino((3aS,8aR)-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepin-8a-yl)methanone](/img/structure/B8111029.png)
![N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide](/img/structure/B8111031.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8111042.png)
![7-(Methoxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8111046.png)
![((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8111056.png)
